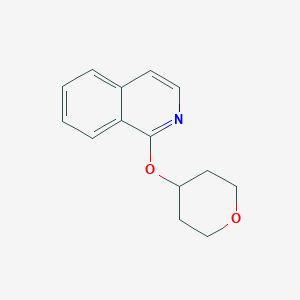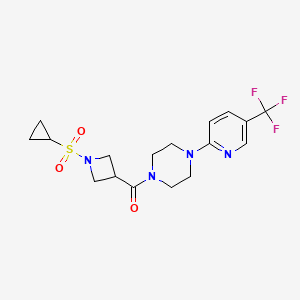
1-Benzyl-6-ethoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-6-ethoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one is a synthetic compound that has been extensively studied for its potential as a therapeutic agent. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of 1-Benzyl-6-ethoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one is not fully understood. However, it is believed that this compound exerts its effects by modulating various signaling pathways in the body, including the NF-κB and MAPK pathways.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. These include anti-inflammatory, antioxidant, and anticancer activities. This compound has also been shown to have neuroprotective effects and to exhibit antiviral activity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-Benzyl-6-ethoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one in lab experiments include its wide range of biochemical and physiological effects, making it a versatile compound for studying various disease states. However, the limitations of using this compound include its complex synthesis method and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 1-Benzyl-6-ethoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one. These include:
1. Further investigation of the compound's mechanism of action to better understand its effects on various signaling pathways in the body.
2. Exploration of the compound's potential as a therapeutic agent for various disease states, including cancer, inflammation, and viral infections.
3. Development of more efficient and cost-effective synthesis methods for this compound to facilitate its use in research and potential clinical applications.
4. Investigation of the compound's potential as a neuroprotective agent for the treatment of neurodegenerative diseases.
5. Exploration of the compound's potential as a drug delivery system for targeted drug delivery to specific tissues or cells in the body.
In conclusion, this compound is a synthetic compound that has shown promise as a therapeutic agent. Its wide range of biochemical and physiological effects make it a versatile compound for studying various disease states, and further research is needed to fully understand its mechanism of action and potential clinical applications.
Méthodes De Synthèse
The synthesis of 1-Benzyl-6-ethoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one involves the reaction of 6-ethoxy-1,2,3,4-tetrahydroquinoline-2,3-dione with benzylamine in the presence of sodium hydride. The resulting intermediate is then reacted with 4-methoxybenzenesulfonyl chloride to produce the final product.
Applications De Recherche Scientifique
1-Benzyl-6-ethoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one has been extensively studied for its potential as a therapeutic agent. This compound has been found to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer activities. These properties make it a promising candidate for further research in the field of medicine.
Propriétés
IUPAC Name |
1-benzyl-6-ethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5S/c1-3-31-20-11-14-23-22(15-20)25(27)24(17-26(23)16-18-7-5-4-6-8-18)32(28,29)21-12-9-19(30-2)10-13-21/h4-15,17H,3,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQFQHPEXAKPDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)OC)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-phenylpiperazin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol dihydrochloride](/img/structure/B2551437.png)
![[4-[(E)-3-[(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridin-2-yl)amino]-2-cyano-3-oxoprop-1-enyl]phenyl] 4-methylbenzoate](/img/structure/B2551438.png)
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2551439.png)

![Tert-butyl 5,6-dimethoxyspiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B2551442.png)
![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2551443.png)
![N'-[5-(4-chloro-2-fluoro-5-methylbenzoyl)-1,3-thiazol-2-yl]-N,N-dimethyliminoformamide](/img/structure/B2551444.png)
![N2,N6-bis(2-(methylthio)benzo[d]thiazol-6-yl)pyridine-2,6-dicarboxamide](/img/structure/B2551446.png)
![3-[(1-Benzylpiperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2551448.png)
![[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] cyclopropanecarboxylate](/img/structure/B2551449.png)
![3-Iodo-6,7-dihydro-5H-pyrazolo[5,1-B][1,3]oxazine](/img/structure/B2551450.png)

![6,6-dimethyl-9-(4-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2551454.png)
![1,3-Benzodioxol-5-yl[4-(4-ethylphenyl)piperazin-1-yl]methanone](/img/structure/B2551455.png)